N-[(2,5-dichlorophenyl)carbamothioyl]benzamide N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.: 6281-57-8
VCID: VC20907393
InChI: InChI=1S/C14H10Cl2N2OS/c15-10-6-7-11(16)12(8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20)
SMILES: C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C14H10Cl2N2OS
Molecular Weight: 325.2 g/mol

N-[(2,5-dichlorophenyl)carbamothioyl]benzamide

CAS No.: 6281-57-8

Cat. No.: VC20907393

Molecular Formula: C14H10Cl2N2OS

Molecular Weight: 325.2 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,5-dichlorophenyl)carbamothioyl]benzamide - 6281-57-8

Specification

CAS No. 6281-57-8
Molecular Formula C14H10Cl2N2OS
Molecular Weight 325.2 g/mol
IUPAC Name N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C14H10Cl2N2OS/c15-10-6-7-11(16)12(8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20)
Standard InChI Key DEWHSBUUMWHCGU-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)N=C(NC2=C(C=CC(=C2)Cl)Cl)S
SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator